Bis(2-chloroethyl) phosphite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

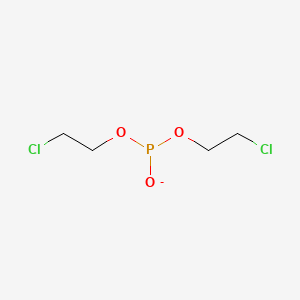

Bis(2-chloroethyl) phosphite is a useful research compound. Its molecular formula is C4H8Cl2O3P- and its molecular weight is 205.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Bis(2-chloroethyl) phosphite is primarily recognized for its role as a flame retardant in polymeric materials. It is often utilized in formulations to enhance the fire resistance of plastics and foams.

- Polyurethane Foams : Research indicates that mixtures containing this compound can significantly improve the rise and tack-free times during the production of rigid polyurethane foams. This enhancement leads to better foam characteristics, making it a preferred additive in foam formulations .

- Comparative Effectiveness : When compared to other flame retardants, this compound demonstrates superior performance in reducing flammability while maintaining mechanical properties of the materials .

Synthesis of Phosphonates

The compound serves as a precursor in the synthesis of various phosphonate derivatives , which are valuable in different chemical processes.

- Synthesis Pathways : The preparation of tris(2-chloroethyl) phosphite involves the reaction of phosphorus trichloride with ethylene oxide. This method allows for the production of several phosphonate mixtures, which can be tailored for specific applications .

- Chemical Versatility : The derivatives synthesized from this compound are utilized in agricultural chemicals, plasticizers, and as intermediates in organic synthesis, showcasing its versatility in chemical manufacturing .

Biological Studies and Toxicology

Recent studies have explored the biological implications of this compound and its derivatives.

- Toxicological Assessments : Investigations into the toxicological profile of related compounds indicate potential health risks associated with exposure. For instance, tris(2-chloroethyl) phosphate has been linked to carcinogenic effects in laboratory animals, prompting further research into its derivatives .

- Biomonitoring Studies : Cross-sectional studies have detected metabolites of bis(2-chloroethyl) phosphate in human urine, indicating widespread exposure among populations. This raises concerns regarding public health implications and necessitates regulatory scrutiny .

Data Table: Applications Overview

Case Studies

-

Flame Retardant Efficacy :

A study demonstrated that incorporating this compound into polyurethane formulations resulted in a significant reduction in flammability compared to control samples without additives. The treated samples exhibited improved thermal stability and lower peak heat release rates during combustion tests. -

Toxicology Research :

A comprehensive toxicology study conducted on tris(2-chloroethyl) phosphate revealed increased incidences of tumors in laboratory rats exposed to high doses. This study highlighted the need for careful handling and regulation of compounds related to this compound due to potential health risks associated with long-term exposure .

Eigenschaften

Molekularformel |

C4H8Cl2O3P- |

|---|---|

Molekulargewicht |

205.98 g/mol |

IUPAC-Name |

bis(2-chloroethyl) phosphite |

InChI |

InChI=1S/C4H8Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h1-4H2/q-1 |

InChI-Schlüssel |

ZQOPZHUVQYKVDM-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCl)OP([O-])OCCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.